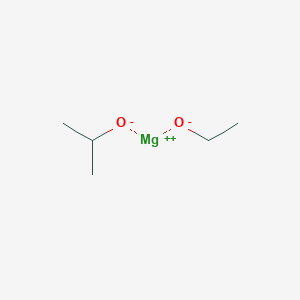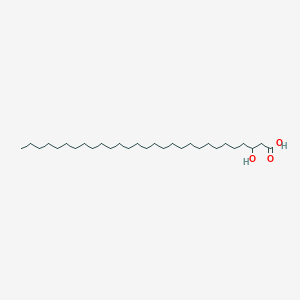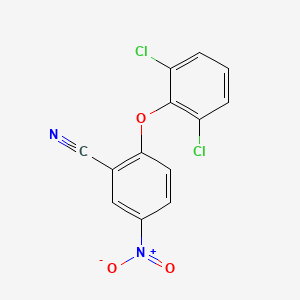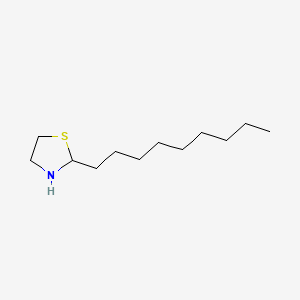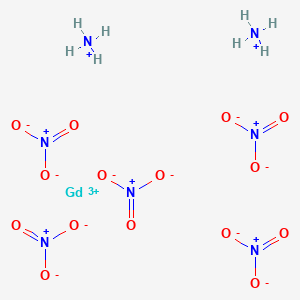![molecular formula C21H22N6 B12642499 3-[1-[3-(2-pyrrolidin-1-ylethyl)phenyl]triazol-4-yl]-1H-indazole](/img/structure/B12642499.png)
3-[1-[3-(2-pyrrolidin-1-ylethyl)phenyl]triazol-4-yl]-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-[3-(2-pyrrolidin-1-ylethyl)phenyl]triazol-4-yl]-1H-indazole is a complex organic compound that belongs to the class of heterocyclic compounds It contains an indazole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[3-(2-pyrrolidin-1-ylethyl)phenyl]triazol-4-yl]-1H-indazole typically involves multiple steps, starting with the preparation of the indazole core. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative. The triazole ring can be introduced through a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. The pyrrolidine moiety is then attached via nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and solvent conditions, as well as using catalysts to enhance the reaction rates. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-[1-[3-(2-pyrrolidin-1-ylethyl)phenyl]triazol-4-yl]-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the aromatic rings or the triazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
科学的研究の応用
3-[1-[3-(2-pyrrolidin-1-ylethyl)phenyl]triazol-4-yl]-1H-indazole has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions, enzyme activity, or cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor or modulator of specific biological targets, including enzymes or receptors.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties like enhanced durability or conductivity.
作用機序
The mechanism of action of 3-[1-[3-(2-pyrrolidin-1-ylethyl)phenyl]triazol-4-yl]-1H-indazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The triazole and indazole moieties can form hydrogen bonds, π-π interactions, or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The pyrrolidine group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
類似化合物との比較
Similar Compounds
Indazole Derivatives: Compounds like 3-phenylindazole and 3-(4-chlorophenyl)indazole share the indazole core but differ in their substituents, leading to variations in their biological activities and properties.
Triazole Derivatives: Compounds such as 1,2,3-triazole and 1,2,4-triazole have similar triazole rings but differ in their substitution patterns and applications.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-carboxylic acid and N-methylpyrrolidine share the pyrrolidine moiety but have different functional groups and uses.
Uniqueness
3-[1-[3-(2-pyrrolidin-1-ylethyl)phenyl]triazol-4-yl]-1H-indazole is unique due to its combination of an indazole core, a triazole ring, and a pyrrolidine moiety. This structural complexity allows for diverse interactions with biological targets and a wide range of potential applications in various fields. The compound’s unique properties, such as its binding affinity, solubility, and stability, make it a valuable tool for scientific research and industrial applications.
特性
分子式 |
C21H22N6 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
3-[1-[3-(2-pyrrolidin-1-ylethyl)phenyl]triazol-4-yl]-1H-indazole |
InChI |
InChI=1S/C21H22N6/c1-2-9-19-18(8-1)21(24-22-19)20-15-27(25-23-20)17-7-5-6-16(14-17)10-13-26-11-3-4-12-26/h1-2,5-9,14-15H,3-4,10-13H2,(H,22,24) |
InChIキー |
BRFWYJPVBJKSEZ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCC2=CC(=CC=C2)N3C=C(N=N3)C4=NNC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


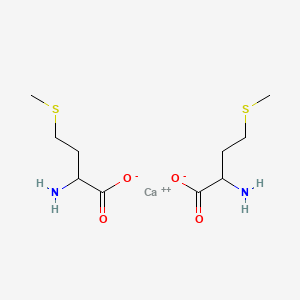
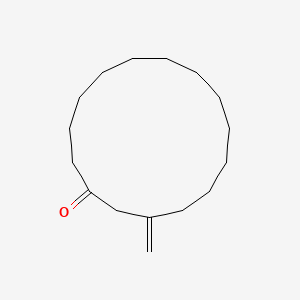


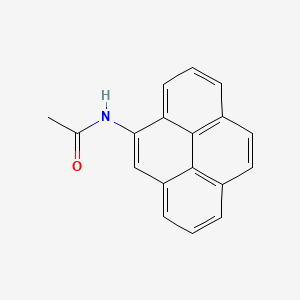
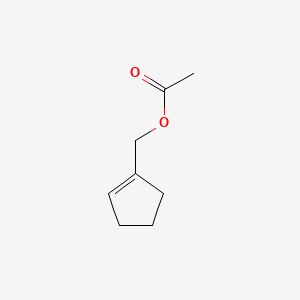

![Benzeneacetamide, 3-fluoro-alpha-methyl-N-[[2-(4-methyl-1-piperidinyl)-6-(trifluoromethyl)-3-pyridinyl]methyl]-4-[(methylsulfonyl)amino]-, (alphaS)-](/img/structure/B12642476.png)
